molecular formula C10H16N2O3 B1491693 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2098037-27-3

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B1491693
CAS No.: 2098037-27-3
M. Wt: 212.25 g/mol
InChI Key: QRPBUABTHREIQT-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a chemical compound belonging to the class of tetrahydropyrimidinediones This compound features a pyrimidine ring, which is a heterocyclic aromatic organic structure, substituted with tert-butyl and methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the following steps:

  • Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving urea and β-keto esters or β-dicarbonyl compounds.

  • Substitution Reactions:

  • Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to convert the compound into its corresponding amines or alcohols.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

  • Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, including carboxylic acids and ketones.

  • Reduction Products: Amines and alcohols.

  • Substitution Products: Substituted pyrimidines with different functional groups.

Scientific Research Applications

3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione has several scientific research applications:

  • Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

  • Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.

  • Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

  • Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

  • 3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione: is structurally similar to other tetrahydropyrimidinediones, such as:

    • This compound

    • This compound

    • This compound

Uniqueness: The uniqueness of this compound lies in its specific substitution pattern and the presence of the tert-butyl group, which can influence its reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

3-tert-butyl-6-(methoxymethyl)-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-10(2,3)12-8(13)5-7(6-15-4)11-9(12)14/h5H,6H2,1-4H3,(H,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRPBUABTHREIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C=C(NC1=O)COC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 2
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 3
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 4
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 5
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Reactant of Route 6
3-Tert-butyl-6-(methoxymethyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione

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